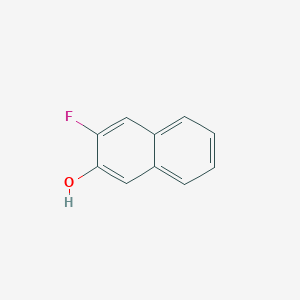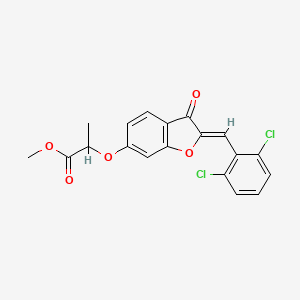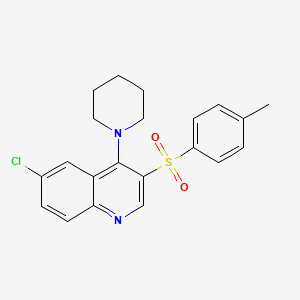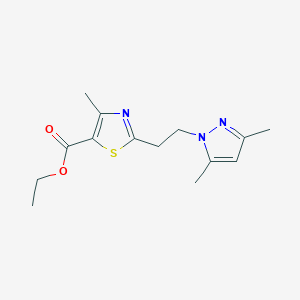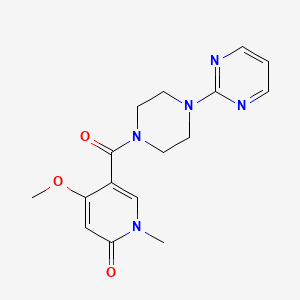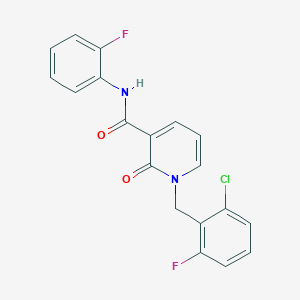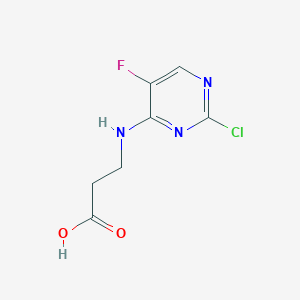
N-(2-Chlor-5-fluorpyrimidin-4-yl)-beta-Alanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine is a chemical compound that features a pyrimidine ring substituted with chlorine and fluorine atoms
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique properties.
Biological Studies: It serves as a tool for studying biochemical pathways and enzyme interactions.
Wirkmechanismus
Target of Action
The primary target of “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” is currently unknown. This compound is a derivative of 2-chloro-5-fluoropyrimidine, which is used as a starting material for the preparation of various compounds
Mode of Action
It’s parent compound, 2-chloro-5-fluoropyrimidine, can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3 . This suggests that “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” might interact with its targets in a similar manner.
Biochemical Pathways
2-chloro-5-fluoropyrimidine, a related compound, is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . This suggests that “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” might affect similar pathways.
Result of Action
2-chloro-5-fluoropyrimidine is used in the synthesis of a potent inhibitor of the jak2 kinase . This suggests that “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” might have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine typically involves the reaction of 2-chloro-5-fluoropyrimidine with beta-alanine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions applied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-5-fluoropyrimidine
- 2-chloro-5-fluoropyridine
- 2,4-dichloro-5-fluoropyrimidine
Uniqueness
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine is unique due to the presence of the beta-alanine moiety, which can impart distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3O2/c8-7-11-3-4(9)6(12-7)10-2-1-5(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXTIOQQLHLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2478871.png)
![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)
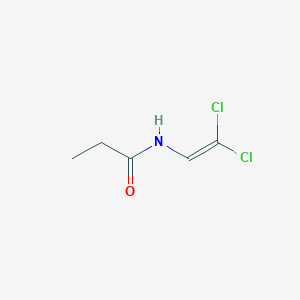
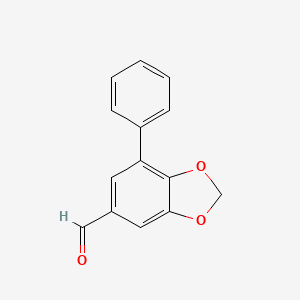
![1-(3,4-dimethylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2478876.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)
![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)
